Ledol
Overview
Description
Ledol is a sesquiterpene alcohol with the molecular formula C15H26O and a molar mass of 222.37 g/mol . It is a naturally occurring compound found in the essential oils of various plants, including Rhododendron tomentosum (Northern Labrador tea), Rhododendron groenlandicum (Bog Labrador tea), and Rhododendron columbianum (Western Labrador tea) . This compound is known for its toxic properties, which can cause cramps, paralysis, and delirium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ledol involves several steps, starting from simpler organic compounds. One common synthetic route involves the cyclization of a precursor molecule, followed by a series of reduction and oxidation reactions to form the final sesquiterpene structure . The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound is primarily achieved through the extraction of essential oils from plants that contain the compound. The extraction process involves steam distillation or solvent extraction, followed by purification steps such as fractional distillation and chromatography to isolate this compound from other components in the essential oil .
Chemical Reactions Analysis
Types of Reactions
Ledol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxygenated derivatives, such as ketones and aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols and hydrocarbons.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, such as ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ledol has several scientific research applications, including:
Mechanism of Action
Ledol exerts its effects through interactions with various molecular targets and pathways. Its toxic properties are primarily due to its ability to disrupt cellular functions, leading to cramps, paralysis, and delirium . The exact molecular targets and pathways involved in these effects are still under investigation, but it is believed that this compound interferes with neurotransmitter systems and ion channels in the nervous system .
Comparison with Similar Compounds
Ledol is similar to other sesquiterpenes, such as globulol and epiglobulol, which share similar structural features and chemical properties . this compound is unique in its specific toxicological profile and its occurrence in certain plant species . Other similar compounds include:
Globulol: Another sesquiterpene alcohol with similar chemical properties but different biological activities.
Epiglobulol: A stereoisomer of this compound with distinct chemical and biological properties.
This compound’s uniqueness lies in its specific toxic effects and its presence in particular plant species, making it a compound of interest for various scientific research applications .
Properties
IUPAC Name |
(1aR,4R,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXPYQRXGNDJFU-AOWZIMASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40877915 | |
Record name | LEDOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-27-5 | |
Record name | LEDOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40877915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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